![molecular formula C12H12 B12553641 5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene CAS No. 189763-26-6](/img/structure/B12553641.png)
5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene: is a chemical compound with a unique structure that includes a cyclopropane ring fused to an indene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene typically involves the cyclopropanation of an indene derivative. One common method is the reaction of indene with an appropriate vinyl halide under basic conditions to form the ethenyl group. The cyclopropane ring can be introduced through a Simmons-Smith reaction, which involves the reaction of the vinylindene with diiodomethane and a zinc-copper couple .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethenyl group or the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens (e.g., Br₂), and nucleophilic substitutions can be carried out using organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce fully saturated cyclopropane derivatives .
Wissenschaftliche Forschungsanwendungen
5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Medicinal Chemistry: Research into its potential biological activities and interactions with biological targets is ongoing.
Environmental Science: Its derivatives are studied for their roles in environmental processes and as potential environmental contaminants
Wirkmechanismus
The mechanism of action of 5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets through its reactive ethenyl and cyclopropane groups. These groups can participate in various chemical reactions, such as cycloadditions and ring-opening reactions, which can lead to the formation of new chemical bonds and structures. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1a,6,6a-Tetrahydrocycloprop[a]indene: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.
5-Bromo-1,1a,6,6a-tetrahydrocycloprop[a]indene: Contains a bromine atom instead of an ethenyl group, leading to different reactivity and applications.
5-Substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles: These compounds have a similar ethenyl group but are part of a different chemical class with distinct properties and uses.
Uniqueness
The presence of both an ethenyl group and a cyclopropane ring fused to an indene system makes 5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene unique. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
189763-26-6 |
|---|---|
Molekularformel |
C12H12 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
5-ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene |
InChI |
InChI=1S/C12H12/c1-2-8-4-3-5-10-11(8)6-9-7-12(9)10/h2-5,9,12H,1,6-7H2 |
InChI-Schlüssel |
SMPNFBXRKAAWDX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C2CC3CC3C2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine](/img/structure/B12553568.png)
![Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12553576.png)
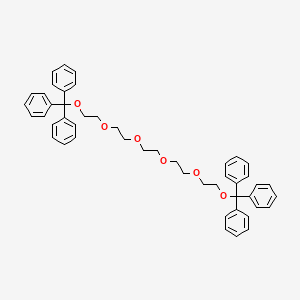
![4-[(3-Hydroxypropyl)amino]-2-nitrophenol](/img/structure/B12553598.png)
![2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B12553600.png)
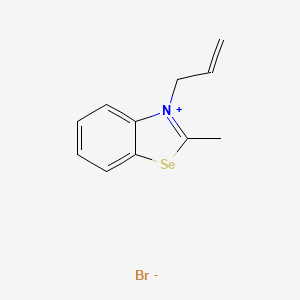
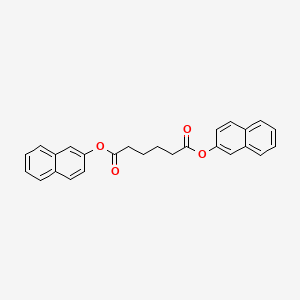
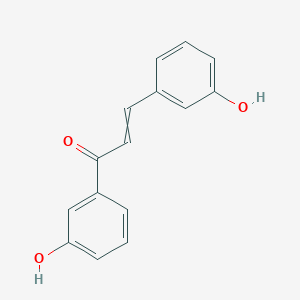
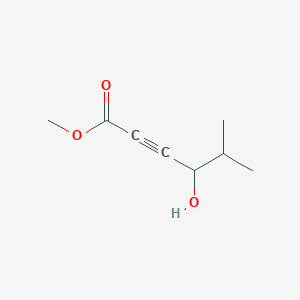
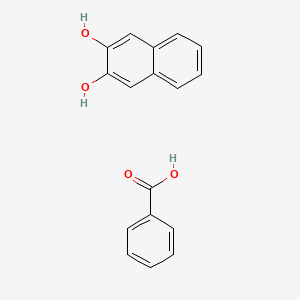
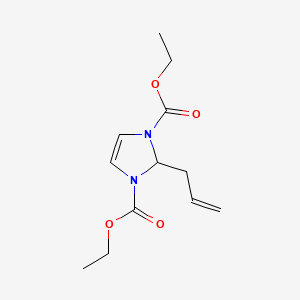
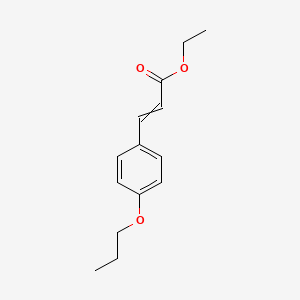
![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)
